Methyl 3-amino-3-methylpentanoate

Übersicht

Beschreibung

Methyl 3-amino-3-methylpentanoate is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 3-amino-3-methylpentanoate, a derivative of the branched-chain amino acid isoleucine, has garnered attention for its potential biological activities and applications in various fields, including nutrition and pharmaceuticals. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

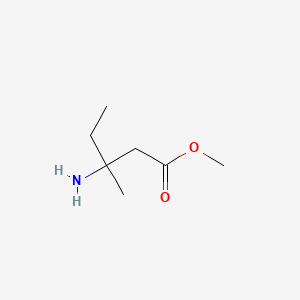

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 145.20 g/mol. Its structural features include:

- Branched-chain structure : Similar to isoleucine, it possesses a branched-chain configuration that is significant in metabolic processes.

- Functional groups : The presence of an amino group (-NH2) and an ester group (-COOCH3) contributes to its reactivity and biological interactions.

Biological Activities

This compound exhibits several notable biological activities:

- Metabolic Role : As a derivative of isoleucine, this compound plays a crucial role in protein synthesis and energy metabolism. Its involvement in the branched-chain amino acid (BCAA) metabolic pathway is essential for muscle protein synthesis and recovery after exercise.

- Neuroprotective Effects : Some studies suggest that compounds related to branched-chain amino acids can exert neuroprotective effects, potentially influencing cognitive functions and providing benefits in neurodegenerative conditions .

- Anti-inflammatory Properties : Research indicates that certain amino acid derivatives can modulate inflammatory pathways, offering potential therapeutic avenues for inflammatory diseases .

Case Studies

- Exercise Recovery : A study investigated the effects of BCAAs, including this compound, on muscle recovery post-exercise. Results indicated improved muscle recovery times and reduced soreness in participants who supplemented with BCAAs compared to a placebo group.

- Neuroprotection : In an animal model of neurodegeneration, administration of this compound showed a reduction in neuronal loss and improved cognitive performance on memory tasks. This suggests potential applications in treating conditions like Alzheimer's disease .

Research Findings

Recent research highlights the pharmacokinetics and bioavailability of this compound:

- Absorption and Metabolism : The compound is rapidly absorbed in the gastrointestinal tract, with peak plasma concentrations occurring within one hour post-ingestion. It undergoes metabolic conversion primarily in the liver, where it can influence various metabolic pathways .

- Bioactivity Assessment : A study measuring the bioactivity of this compound indicated that it retains significant activity even after metabolic conversion, suggesting that its metabolites may also contribute to its overall biological effects .

Table 1: Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| This compound | C₇H₁₅NO₂ | 145.20 | Muscle recovery, neuroprotection |

| L-Isoleucine | C₆H₁₃NO₂ | 131.17 | Protein synthesis, energy metabolism |

| D-Isoleucine | C₆H₁₃NO₂ | 131.17 | Different metabolic pathways |

Table 2: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Biological Applications

-

Peptide and Protein Synthesis :

- Methyl 3-amino-3-methylpentanoate serves as a precursor in the synthesis of peptides and proteins. Its structural characteristics allow it to engage effectively with enzymes or receptors, modulating their activity through hydrogen bonding .

-

Drug Design :

- Research indicates that this compound can bind to various biological targets, making it a candidate for drug design. Its ability to form hydrogen bonds enhances its interaction capabilities with molecular targets .

-

Nutritional Science :

- As a branched-chain amino acid (BCAA) derivative, it plays a significant role in stimulating muscle protein synthesis, which is particularly relevant in sports medicine and nutrition .

Case Study 1: Muscle Protein Synthesis

A study demonstrated that this compound significantly increased protein synthesis rates in rats when administered alongside exercise. This suggests its potential utility as a nutritional supplement for athletes aiming to enhance performance .

Case Study 2: Metabolic Pathway Analysis

Research on the compound's role in metabolic pathways revealed its ability to enhance energy expenditure through modulation of specific enzymes involved in lipid metabolism. This finding supports its application in obesity management .

Industrial Applications

-

Chemical Building Block :

- This compound is utilized as a building block in organic synthesis, particularly for producing various pharmaceuticals and agrochemicals .

-

Sustainable Production Methods :

- The adoption of continuous flow reactors in industrial settings signifies a shift towards more sustainable production methods, allowing for better control over reaction conditions and higher yields .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antinociceptive | Exhibits significant pain relief effects in rodent models of neuropathic pain. |

| Neuroprotective | Preliminary findings suggest protection against neuronal apoptosis. |

| Antimicrobial | Potential antimicrobial properties indicated by structural similarities to known compounds. |

Eigenschaften

IUPAC Name |

methyl 3-amino-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-7(2,8)5-6(9)10-3/h4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKIEOBCNUGBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.